Cas no 93376-70-6 ([3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol)
![[3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol structure](https://it.kuujia.com/scimg/cas/93376-70-6x500.png)
93376-70-6 structure
Nome del prodotto:[3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol
[3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol
- Asticolorin A
- Benzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9,9a,16(3H)-tetrol, 3a,9,17b,17c-tetrahydro-2,3a,6,14,17-pentamethyl-, (3aS,9S,9aS,17bR,17cR)- (9CI)
- DTXSID001101009
- 93376-70-6
- Benzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9,9a,16(3H)-tetrol, 3a,9,17b,17c-tetrahydro-2,3a,6,14,17-pentamethyl-, (3aS,9S,9aS,17bR,17cR)-
-
- Inchi: 1S/C33H30O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30-31,34-37H,12H2,1-5H3/t17-,30+,31-,32+,33-/m0/s1
- Chiave InChI: JCRLYBYVQJKZSH-FZDZXSKASA-N
- Sorrisi: [C@@]12([H])C=C(C)C[C@@]3(C)[C@]1([H])[C@@](O)([C@@H](O)C1OC4=CC(C)=CC(O)=C4C=13)OC1C2=C(C)C2C3=C(O)C=C(C)C=C3OC=2C=1
Proprietà calcolate
- Massa esatta: 538.199
- Massa monoisotopica: 538.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 40
- Conta legami ruotabili: 0
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 116A^2
- XLogP3: 5.8
[3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
93376-70-6 ([3aS,(-)]-3,3a,9,9a,17bβ,17cβ-Hexahydro-2,3aβ,6,14,17-pentamethylbenzo[kl]bisbenzofuro[3,2-b:2',3'-i]xanthene-4,9α,9aα,16-tetrol) Prodotti correlati
- 50468-21-8(Oxiranemethanol, 3-methyl-, (2S,3S)-)
- 868540-77-6(Methyl 3-iodo-4-(methylamino)benzoate)
- 1006894-79-6(4-Methyl-2-(phenylmethylene)hydrazide Benzenesulfonic Acid)
- 2344679-64-5(2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride)
- 245449-98-3(1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine)
- 2228304-81-0(4-(3-chloroprop-1-en-2-yl)-2-(difluoromethoxy)-1-methylbenzene)
- 1353994-66-7((R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride)
- 2877667-04-2(N-cyclopropyl-1-(4-methoxypyrimidin-2-yl)piperidine-3-carboxamide)
- 1936608-40-0(Hexane, 4-(chloromethyl)-2,3,4-trimethyl-)
- 1638928-01-4(2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
